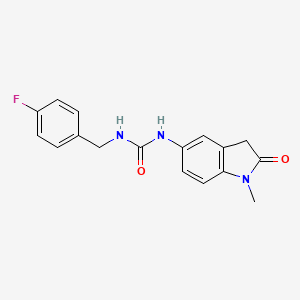

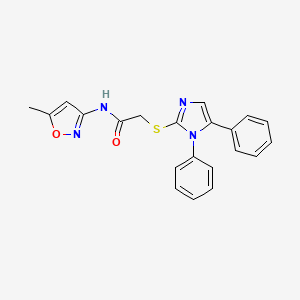

5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Techniques such as thermal analysis and spectroscopic analysis may be used .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Sulfonamide derivatives, including those with complex bicyclic systems like dioxolanes, have been synthesized and evaluated for various biological activities. For example, sulfonamide compounds have shown cytotoxic activity against different cancer cell lines, such as human mammary cancer cells (MCF-7), human cervical carcinoma cells (HeLa), and human lung cancer cells (A549) (Li et al., 2014). These findings suggest potential applications in cancer research and therapy.

Inhibition of Enzymes and Receptors

Novel sulfonamides carrying biologically active moieties have been designed as inhibitors of the vascular endothelial growth factor receptor (VEGFR-2), indicating their utility in studies related to angiogenesis and cancer metastasis (Ghorab et al., 2016). This demonstrates the role of sulfonamide derivatives in developing therapeutic agents targeting specific pathways in disease progression.

Antiviral and Antimicrobial Applications

The synthesis of sulfonamide derivatives has also been explored for antiviral and antimicrobial applications. Compounds with sulfonamide groups have shown anti-tobacco mosaic virus activity, highlighting their potential in controlling viral infections in plants (Chen et al., 2010). Additionally, sulfonamide compounds have demonstrated moderate to significant antibacterial activity against various bacterial strains, suggesting their application in combating bacterial infections (Chohan & Shad, 2011).

Chemiluminescence and Catalytic Properties

Research has also focused on the chemiluminescence and catalytic properties of sulfonamide derivatives. For instance, sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, similar in structural complexity to the compound , have been investigated for their base-induced chemiluminescence, opening avenues for analytical and diagnostic applications (Watanabe et al., 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO6S2/c1-13-5-6(14-2)9(18(10,11)12)17-7(5)8-15-3-4-16-8/h8H,3-4H2,1-2H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGJTNJJZXLUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1OC)S(=O)(=O)N)C2OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2572783.png)

![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)

![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)

![N-butyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2572802.png)